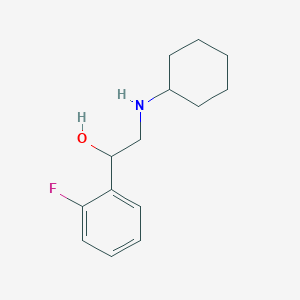
2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to “2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol” involves multi-step organic reactions, starting from basic building blocks to the final compound. For example, cyclohexylamine-based compounds can be synthesized through multi-component reactions involving isocyanides, aldehydes, dicarbonyl compounds, and ammonium acetate in acetonitrile, catalyzed by KHSO₄ (Heravi et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds often features cyclohexene or cyclohexanone rings, with substituents influencing the overall molecular conformation. X-ray crystallography reveals these rings can adopt envelope or distorted envelope conformations, significantly affected by the nature of attached groups (Jasinski et al., 2012).
Chemical Reactions and Properties
Compounds with cyclohexylamino and fluorophenyl groups participate in various chemical reactions, forming complex structures. For instance, light-induced reactions of amino-cycloalkanones result in the formation of azetidinol derivatives, showcasing the reactivity of these compounds under specific conditions (El-Hamamy et al., 1983).
Physical Properties Analysis
The physical properties of “2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol” and related compounds include melting points, solubility, and crystalline structure. These are influenced by the molecular geometry and the nature of intramolecular interactions, such as hydrogen bonding and van der Waals forces, which can be analyzed through crystallography and spectroscopic methods (Li et al., 2015).
Aplicaciones Científicas De Investigación
1. Structural Analysis and Conformation Studies
Research has delved into the structural analysis of related compounds, examining the conformational aspects of cyclohexenone rings and fluorophenyl groups. For instance, a study by Jasinski et al. (2012) investigated the conformation of a cyclohex-2-en-1-one ring and its interaction with fluorophenyl rings, highlighting the significance of weak intermolecular interactions in forming molecular networks (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
2. Chemical Precursor Analysis
The compound has been identified as a precursor or related to precursors in chemical syntheses. Luo et al. (2022) identified a chemical precursor of 2-fluorodeschloroketamine, analyzing its decomposition products and providing insights into the pathways and mechanisms of chemical transformations (Luo, Zhang, Luo, Huang, Liu, Yang, Qin, Feng, & Li, 2022).
3. Synthesis and Application in Organometallic Chemistry
In organometallic chemistry, such compounds are used in creating complex structures. Bustelo et al. (2007) explored the creation of allenylidene and alkenylcarbyne complexes, demonstrating the versatility of related compounds in synthesizing novel organometallic structures (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).
4. Pharmaceutical Research
Although excluding direct drug use and dosage, such compounds have been studied in the context of pharmaceutical chemistry. Würtenberger et al. (2013) investigated platinum(II) complexes containing similar compounds, focusing on their pharmacological behavior and potential in medical applications (Würtenberger, Angermaier, Kircher, & Gust, 2013).
5. Liquid Crystal and Electrooptical Applications
Research has also been conducted on the use of related compounds in liquid crystals and electrooptical applications. Gray and Kelly (1981) studied the effects of fluorophenyl groups in liquid crystals, revealing their impact on the physical properties of these materials (Gray & Kelly, 1981).
Propiedades
IUPAC Name |
2-(cyclohexylamino)-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-13-9-5-4-8-12(13)14(17)10-16-11-6-2-1-3-7-11/h4-5,8-9,11,14,16-17H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWNTOMOOZOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

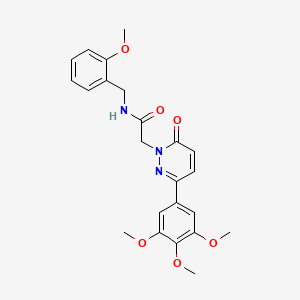
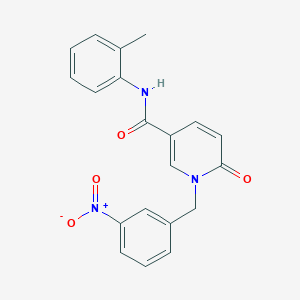
![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)
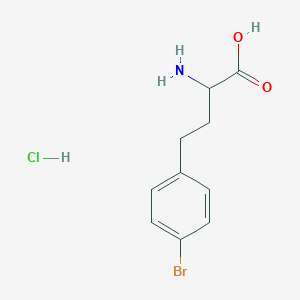
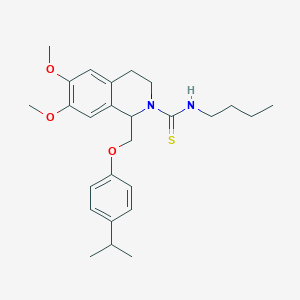
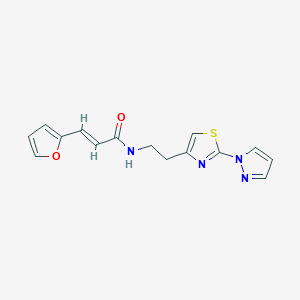
![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)
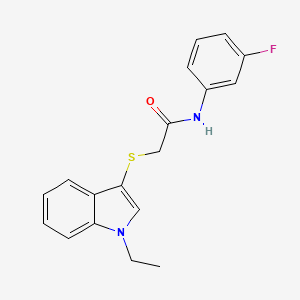
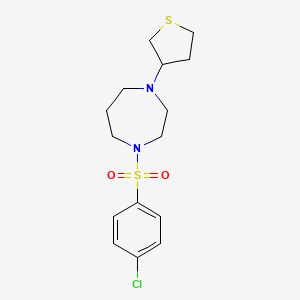
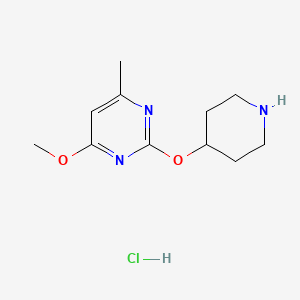
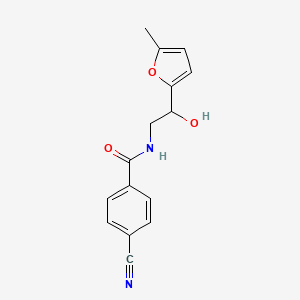
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
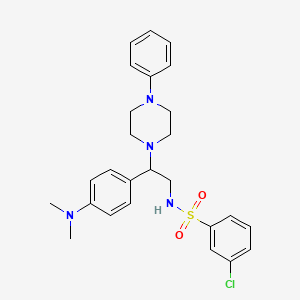
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)